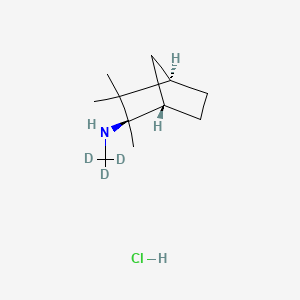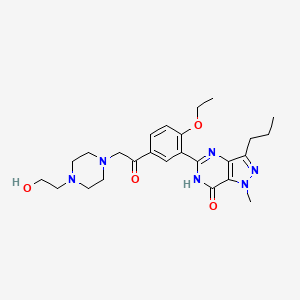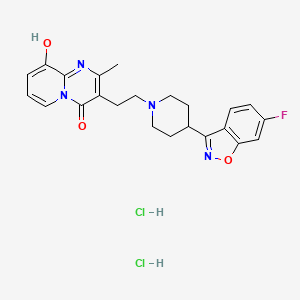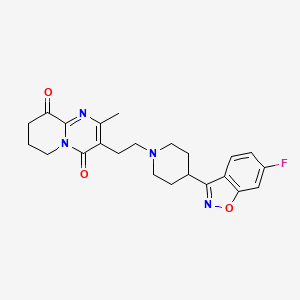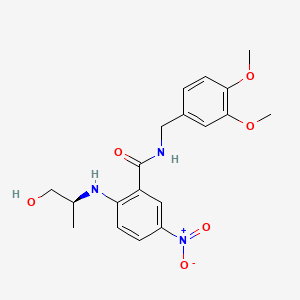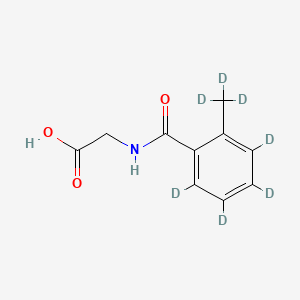
2-Methyl Hippuric Acid-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl Hippuric Acid-d7 is a deuterium-labeled analog of 2-Methyl Hippuric Acid. It is a synthetic compound that serves as a derivative of hippuric acid, an amino acid naturally present within the human body. This compound is commonly utilized as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which improves the accuracy of mass spectrometry and liquid chromatography.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl Hippuric Acid-d7 involves the incorporation of deuterium atoms into the molecular structure of 2-Methyl Hippuric Acid. The general synthetic route includes the following steps:
Deuteration of 2-Methylbenzoic Acid: The starting material, 2-Methylbenzoic Acid, is subjected to deuteration using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Formation of 2-Methylbenzoyl-d7 Chloride: The deuterated 2-Methylbenzoic Acid is then converted to 2-Methylbenzoyl-d7 Chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling with Glycine-d7: The 2-Methylbenzoyl-d7 Chloride is reacted with glycine-d7 in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of 2-Methylbenzoic Acid are deuterated using deuterium gas in a high-pressure reactor.
Chlorination: The deuterated acid is chlorinated using thionyl chloride in an industrial-scale reactor.
Coupling Reaction: The resulting 2-Methylbenzoyl-d7 Chloride is coupled with glycine-d7 in a continuous flow reactor to produce this compound.
化学反应分析
Types of Reactions
2-Methyl Hippuric Acid-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
Oxidation: Formation of 2-Methylbenzoic Acid-d7.
Reduction: Formation of 2-Methylbenzyl Alcohol-d7.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methyl Hippuric Acid-d7 has widespread applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and liquid chromatography to improve the accuracy of quantification.
Pharmacokinetics: Utilized in pharmacokinetic studies to trace metabolic pathways and determine the bioavailability of drugs.
Metabolic Research: Employed in metabolic research to study the metabolism of xylene and other aromatic compounds.
Therapeutic Drug Monitoring: Used in therapeutic drug monitoring to ensure accurate dosage and efficacy of medications.
作用机制
The mechanism of action of 2-Methyl Hippuric Acid-d7 involves its role as an internal standard in analytical techniques. By incorporating deuterium atoms, the compound becomes distinguishable from endogenous molecules, allowing for precise quantification and analysis. The molecular targets and pathways involved include:
Mass Spectrometry: Enhances the accuracy of mass spectrometric analysis by providing a stable reference point.
Liquid Chromatography: Improves the resolution and quantification of analytes in liquid chromatography.
相似化合物的比较
2-Methyl Hippuric Acid-d7 is compared with other similar compounds, such as:
2-Methyl Hippuric Acid: The non-deuterated analog used in similar applications but lacks the isotopic labeling.
3-Methyl Hippuric Acid-d7: Another deuterium-labeled analog with a different methyl group position.
4-Methyl Hippuric Acid-d7: Similar to this compound but with the methyl group in the para position.
Uniqueness
The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced accuracy and reliability in analytical and pharmacokinetic research. Its stable isotope labeling makes it an invaluable tool for tracing metabolic pathways and quantifying analytes in complex biological samples.
属性
IUPAC Name |
2-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEBAVRJHRCKRE-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)C([2H])([2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
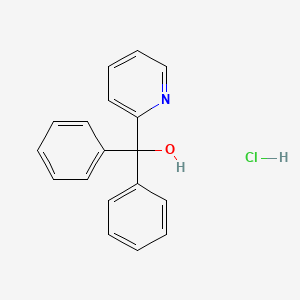
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/new.no-structure.jpg)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)
